dibenzo[c,e]oxepin-5(7H)-one
Overview
Description
Dibenzo[c,e]oxepin-5(7H)-one is a tricyclic compound that belongs to the class of organic compounds known as dibenzoxepins. This compound is characterized by a fused ring system consisting of two benzene rings and an oxepin ring. It is a versatile compound with various applications in scientific research and industry.
Mechanism of Action
Target of Action
Dibenzo[c,e]oxepin-5(7H)-one, also known as DOT, is primarily used in the creation of degradable polymers . Its primary targets are the polymer chains where it acts as a functional group, contributing to the overall properties of the polymer.
Mode of Action
DOT is incorporated into the polymer chains through a process called Atom Transfer Radical Polymerization (ATRP) . It interacts with its targets by forming thioester bonds within the polymer backbone . These bonds are susceptible to degradation through aminolysis or thiolysis, leading to the dissolution of the polymer network .
Biochemical Pathways
The biochemical pathways affected by DOT are primarily related to the degradation of the polymer. The thioester bonds formed by DOT in the polymer backbone can be broken down through aminolysis or thiolysis . This degradation process leads to the dissolution of the polymer network, affecting the physical properties of the material.
Result of Action
The inclusion of DOT in the polymer results in a material that is both functional and degradable . The degradation of the polymer network leads to a loss of adhesive properties and the detachment of model labels from a substrate . This suggests that DOT could be used to create degradable and recyclable packaging labels.
Action Environment
The action of DOT is influenced by environmental factors such as the presence of amines or thiols, which can trigger the degradation of the polymer . Additionally, the reaction conditions during the polymerization process, such as the use of anhydrous conditions, can influence the incorporation of DOT into the polymer and the resulting properties of the material .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[c,e]oxepin-5(7H)-one can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of suitable cyclic monomers. For instance, the thiocarbonyl addition ring-opening (TARO) atom-transfer radical polymerization (ATRP) method uses dibenzo[c,e]oxepin-5(7H)-thione, copper(I) bromide, and tris[2-(dimethylamino)ethyl]amine as the thionolactone, catalyst, and ligand, respectively . The reaction is typically carried out in solvents such as dimethyl sulfoxide, acetonitrile, or toluene under anhydrous conditions to minimize side reactions .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale polymerization processes. The use of radical copolymerization techniques, such as the incorporation of n-butyl acrylate and 4-acryloyloxy benzophenone photo-crosslinker, has been explored to produce degradable backbone thioesters . These methods ensure the efficient production of the compound with optimal properties for various applications.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[c,e]oxepin-5(7H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Dibenzo[c,e]oxepin-5(7H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of pressure-sensitive adhesives and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin: A tricyclic compound with a similar structure but different functional groups.
Dibenzazepine: Another tricyclic compound with a nitrogen atom in the ring system.
Dibenzothiepin: A compound with a sulfur atom in the ring system.
Dibenzothiazepine: A compound with both sulfur and nitrogen atoms in the ring system.
Uniqueness
Dibenzo[c,e]oxepin-5(7H)-one is unique due to its specific ring structure and the presence of an oxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7H-benzo[d][2]benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-16-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCIYTZGOBZBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404889 | |
Record name | dibenzo[c,e]oxepin-5(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-34-5 | |
Record name | Dibenz[c,e]oxepin-5(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4445-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dibenzo[c,e]oxepin-5(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to produce dibenzo[c,e]oxepin-5(7H)-one?
A1: Two main synthetic strategies for this compound have been reported:
Q2: Why is the this compound structure of interest to researchers?
A: The this compound core represents a privileged structure found in various natural products and bioactive molecules []. This makes it a valuable target for synthetic chemists seeking to develop new pharmaceuticals and materials.
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